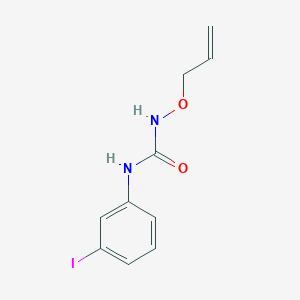
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as EHP-101, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications in various neurological and inflammatory disorders.
作用机制
The exact mechanism of action of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to act through multiple pathways, including the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-1β, and the activation of the Nrf2-ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have several biochemical and physiological effects, including the inhibition of microglia activation, the reduction of oxidative stress and neuroinflammation, and the promotion of neuroprotection and neuroregeneration. These effects are mediated through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
实验室实验的优点和局限性
One of the main advantages of using 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its high potency and selectivity, which allows for precise targeting of specific pathways and cellular processes. However, one of the limitations of using 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research and development of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one, including the optimization of its pharmacokinetic and pharmacodynamic properties, the evaluation of its safety and efficacy in clinical trials, and the identification of novel therapeutic applications in other neurological and inflammatory disorders. Additionally, further studies are needed to elucidate the exact mechanisms of action of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one and to identify potential drug-drug interactions and adverse effects.
合成方法
The synthesis of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that includes the reaction of 4-isopropoxybenzoyl chloride with 3-hydroxy-4-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one in the presence of a base, followed by the reaction of the resulting intermediate with 3-ethoxy-4-hydroxybenzaldehyde. The final product is obtained after purification and isolation steps.
科学研究应用
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in various neurological and inflammatory disorders, including multiple sclerosis, Alzheimer's disease, Parkinson's disease, and chronic pain. Several preclinical studies have demonstrated the efficacy of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one in reducing inflammation, oxidative stress, and neuronal damage in animal models of these disorders.
属性
产品名称 |
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C28H28N2O6 |
分子量 |
488.5 g/mol |
IUPAC 名称 |
(E)-[2-(3-ethoxy-4-hydroxyphenyl)-4,5-dioxo-1-(pyridin-1-ium-3-ylmethyl)pyrrolidin-3-ylidene]-(4-propan-2-yloxyphenyl)methanolate |
InChI |
InChI=1S/C28H28N2O6/c1-4-35-23-14-20(9-12-22(23)31)25-24(26(32)19-7-10-21(11-8-19)36-17(2)3)27(33)28(34)30(25)16-18-6-5-13-29-15-18/h5-15,17,25,31-32H,4,16H2,1-3H3/b26-24+ |
InChI 键 |
JHPPYFJYIIUAOZ-SHHOIMCASA-N |
手性 SMILES |
CCOC1=C(C=CC(=C1)C2/C(=C(/C3=CC=C(C=C3)OC(C)C)\[O-])/C(=O)C(=O)N2CC4=C[NH+]=CC=C4)O |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)OC(C)C)O)C(=O)C(=O)N2CC4=CN=CC=C4)O |
规范 SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)OC(C)C)[O-])C(=O)C(=O)N2CC4=C[NH+]=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile](/img/structure/B254972.png)
![1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B254974.png)
![1-benzyl-5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B254975.png)
![tetrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B254976.png)
![Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B254977.png)
![3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254978.png)

![3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254983.png)
![5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid](/img/structure/B254987.png)

![2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B254991.png)
![1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B254995.png)

![Methyl 2-methyl-2-[({[(4-methylphenyl)amino]carbonyl}amino)oxy]propanoate](/img/structure/B254998.png)